molecular formula C14H13F3N2O2 B2420763 N-(1-Cyano-2-methylcyclopentyl)-2,4,5-trifluoro-3-hydroxybenzamide CAS No. 1645517-99-2

N-(1-Cyano-2-methylcyclopentyl)-2,4,5-trifluoro-3-hydroxybenzamide

Cat. No.: B2420763
CAS No.: 1645517-99-2
M. Wt: 298.265
InChI Key: GENYUEBLUPGBFR-UHFFFAOYSA-N
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Description

N-(1-Cyano-2-methylcyclopentyl)-2,4,5-trifluoro-3-hydroxybenzamide is a synthetic organic compound characterized by its unique structure, which includes a cyano group, a methylcyclopentyl ring, and a trifluorohydroxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyano-2-methylcyclopentyl)-2,4,5-trifluoro-3-hydroxybenzamide typically involves multiple steps:

  • Formation of the Methylcyclopentyl Intermediate: : The initial step involves the preparation of 1-cyano-2-methylcyclopentane. This can be achieved through the reaction of 2-methylcyclopentanone with cyanide sources under basic conditions.

  • Introduction of the Trifluorohydroxybenzamide Moiety: : The next step involves the coupling of the intermediate with 2,4,5-trifluoro-3-hydroxybenzoic acid. This can be done using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.

  • Final Product Formation: : The final step is the amidation reaction, where the intermediate is reacted with the trifluorohydroxybenzoic acid derivative to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxy group, forming quinone derivatives under the influence of oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can target the cyano group, converting it to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Substitution: : The trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace one or more fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation (H2/Pd-C)

    Substitution: Nucleophiles such as amines, thiols, and alkoxides

Major Products

    Oxidation: Quinone derivatives

    Reduction: Amino derivatives

    Substitution: Substituted benzamides with various nucleophiles

Scientific Research Applications

Chemistry

In chemistry, N-(1-Cyano-2-methylcyclopentyl)-2,4,5-trifluoro-3-hydroxybenzamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl and cyano groups on biological activity. It serves as a model compound for understanding the interactions of these functional groups with biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmaceutical agent. Its structure suggests it could interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity. It may also find applications in the production of agrochemicals or specialty chemicals.

Mechanism of Action

The mechanism by which N-(1-Cyano-2-methylcyclopentyl)-2,4,5-trifluoro-3-hydroxybenzamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, while the trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability. The hydroxy group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(1-Cyano-2-methylcyclopentyl)-2,4,5-trifluorobenzamide: Lacks the hydroxy group, which may affect its biological activity and reactivity.

    N-(1-Cyano-2-methylcyclopentyl)-2,4-difluoro-3-hydroxybenzamide: Has one less fluorine atom, potentially altering its chemical properties and interactions.

    N-(1-Cyano-2-methylcyclopentyl)-2,4,5-trifluoro-3-methoxybenzamide: Contains a methoxy group instead of a hydroxy group, which can influence its reactivity and biological activity.

Uniqueness

N-(1-Cyano-2-methylcyclopentyl)-2,4,5-trifluoro-3-hydroxybenzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl groups enhances its stability and lipophilicity, while the hydroxy group allows for hydrogen bonding interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(1-cyano-2-methylcyclopentyl)-2,4,5-trifluoro-3-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O2/c1-7-3-2-4-14(7,6-18)19-13(21)8-5-9(15)11(17)12(20)10(8)16/h5,7,20H,2-4H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENYUEBLUPGBFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC1(C#N)NC(=O)C2=CC(=C(C(=C2F)O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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